
2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Análisis De Reacciones Químicas
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups attached to the ring .
Aplicaciones Científicas De Investigación
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: It finds applications in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with nucleic acids or other cellular components .
Comparación Con Compuestos Similares
Similar compounds to 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride include:
Pyrrolidine-2-one: Known for its biological activities such as antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds also exhibit significant bioactivity and are used in medicinal chemistry.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their diverse biological activities.
The uniqueness of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride lies in the combination of the pyrrolidine and oxadiazole rings, which may provide a distinct set of biological activities and chemical properties .
Propiedades
Fórmula molecular |
C6H10ClN3O |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
2-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H |
Clave InChI |
OJNYDBYCSZIMQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NN=CO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


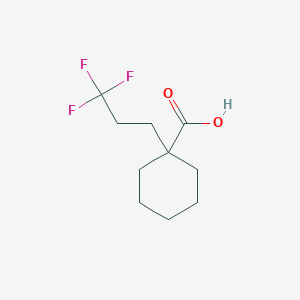

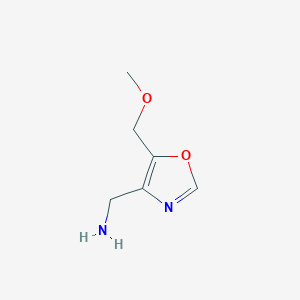
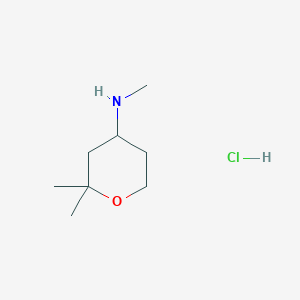
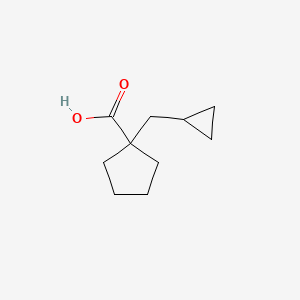

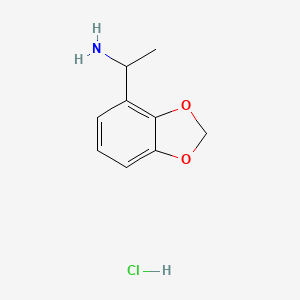
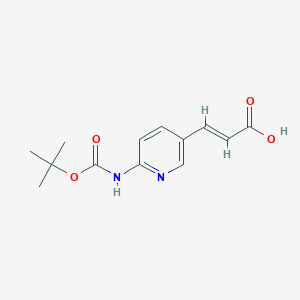
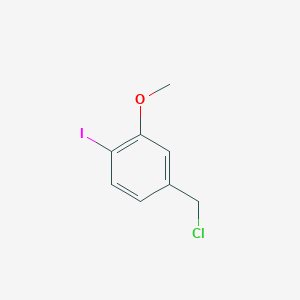
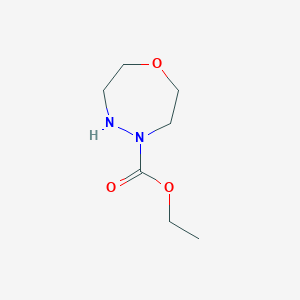
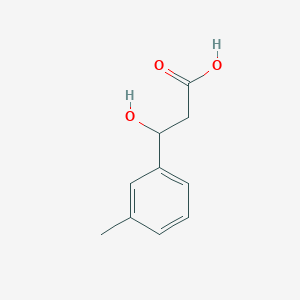
![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


